barium(2+);(Z)-but-2-enedioate
Description
Significance of Metal Carboxylates in Inorganic and Materials Chemistry Research
Metal carboxylates, a class of compounds where a metal ion is bonded to the carboxylate group of a carboxylic acid, are fundamental to both inorganic and materials chemistry. pgmsmetal.com Their importance stems from their diverse structural possibilities and wide-ranging applications. These compounds serve as crucial precursors for the synthesis of various materials, including metal oxide nanomaterials and metal-organic frameworks (MOFs). researchgate.netwisdomlib.org The thermal decomposition of metal carboxylates is a common method for producing metal oxide nanomaterials. wisdomlib.org
In materials science, metal carboxylates are integral to the development of coatings, lubricants, and catalysts. pgmsmetal.com They can act as accelerators in chemical reactions and are used as curing promoters and adhesion promoters. dic-global.com The versatility of metal carboxylates also extends to their role in creating porous materials with potential applications in gas storage and separation. researchgate.net The nature of the organic carboxylate ligand significantly influences the properties of the resulting metal complex, allowing for the tuning of its structure and function. pgmsmetal.com
The Maleate (B1232345) Ligand: Stereochemical and Electronic Considerations in Coordination
The maleate ligand, the dianion of maleic acid, possesses distinct stereochemical and electronic features that dictate its coordination behavior. Derived from maleic acid, the maleate ion has a cis configuration, meaning its carboxylate groups are on the same side of the carbon-carbon double bond. ontosight.ai This geometry contrasts with its trans isomer, fumarate (B1241708). The fixed cis arrangement of the carboxylate groups in the maleate ligand can influence the dimensionality and structure of the resulting coordination polymers. researchgate.net
The coordination of the maleate ligand to a metal center can occur in several ways. It can act as a bidentate bridging ligand, forming seven-membered chelate rings with metal ions. researchgate.net The non-planarity of the maleate ion in crystal structures has been observed, which adds another layer of complexity to its coordination chemistry. researchgate.net The electronic properties of the maleate ligand, including the delocalization of electrons across the carboxylate groups and the double bond, play a role in the stability and reactivity of its metal complexes. tandfonline.com
Overview of Barium-Organic Frameworks and Related Coordination Polymers
Barium, an alkaline earth metal, actively participates in the formation of coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgscienceinfo.com Barium's large ionic radius and flexible coordination number, typically ranging from 7 to 12, allow for the construction of diverse and complex structures. tandfonline.com Barium-based MOFs have been synthesized using various organic linkers, leading to structures with interesting properties such as photoluminescence. researchgate.networldscientific.com
The synthesis of barium coordination polymers often involves solvothermal methods, where the choice of solvent can be crucial in obtaining crystalline materials. acs.org These polymers can exhibit one-, two-, or three-dimensional structures. acs.org For instance, one-dimensional chains and two-dimensional layered structures of barium coordination polymers have been reported. tandfonline.comrsc.orgnih.gov The nature of the organic ligand is a key factor in determining the dimensionality of the resulting framework. acs.org A new polymorph of barium maleate has been identified as a two-dimensional polymeric crystal structure. researchgate.net
Research Gaps and Opportunities in Barium Maleate Systems
Despite the foundational knowledge of barium coordination chemistry and the unique properties of the maleate ligand, specific research on barium maleate systems reveals several gaps and opportunities. While the synthesis of barium maleate is known, detailed structural characterization and exploration of its properties as a coordination polymer or MOF are not extensively documented in readily available literature. ontosight.ai
A significant opportunity lies in the systematic investigation of the coordination chemistry of barium with the maleate ligand. This includes exploring different synthetic conditions to control the dimensionality of the resulting structures and to potentially isolate novel crystalline phases. A new polymorph of barium maleate with the chemical formula C₂₄H₁₄O₂₄Ba₅·7H₂O has been grown, indicating the potential for discovering further structural variations. researchgate.net
Furthermore, the potential applications of barium maleate-based materials remain largely unexplored. Given the properties of other barium-organic frameworks, research into the catalytic, luminescent, or sorption properties of barium maleate systems could yield valuable discoveries. rsc.org The study of how the cis-configuration of the maleate ligand specifically directs the assembly of barium-based frameworks, and a comparison with the corresponding barium fumarate systems, would provide significant insights into the role of ligand stereochemistry in crystal engineering.
Data Tables
Table 1: Physicochemical Properties of Barium and Barium Maleate
| Property | Barium (Element) | Barium Maleate |
| Symbol/Formula | Ba | C₄H₂BaO₄ ontosight.ai |
| Atomic/Molecular Weight | 137.327 u wikipedia.org | 251.36 g/mol |
| Appearance | Silvery-white, soft metal inchem.org | White crystalline powder ontosight.aiontosight.ai |
| Solubility in Water | Reacts vigorously scienceinfo.com | Sparingly soluble ontosight.aiontosight.ai |
| Melting Point | 725 °C inchem.org | Decomposes upon heating ontosight.ai |
| Oxidation State | +2 allen.in | +2 (for Barium) |
Table 2: Crystallographic Data for a Barium Maleate Polymorph
| Parameter | Value |
| Chemical Formula | C₂₄H₁₄O₂₄Ba₅·7H₂O researchgate.net |
| Crystal System | Triclinic researchgate.net |
| Space Group | P-1 researchgate.net |
| a | 7.2929(3) Å researchgate.net |
| b | 10.5454(4) Å researchgate.net |
| c | 14.2837(6) Å researchgate.net |
| α | 102.0350(10)° researchgate.net |
| β | 99.1580(10)° researchgate.net |
| γ | 102.9170(10)° researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
55135-58-5 |
|---|---|
Molecular Formula |
C4H2BaO4 |
Molecular Weight |
251.38 g/mol |
IUPAC Name |
barium(2+);(Z)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Ba/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |
InChI Key |
YXUUWXPIZZLNIO-ODZAUARKSA-L |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].[Ba+2] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Synthetic Methodologies for Barium Maleate Compounds
Solution-Based Crystal Growth Techniques
Solution-based methods are fundamental in the controlled crystallization of barium maleate (B1232345), allowing for the formation of well-defined crystals by manipulating parameters such as supersaturation, temperature, and diffusion rates.
Modified Gel Diffusion Methods for Polymorph Generation
The modified gel diffusion technique has been successfully employed to generate a new polymorph of barium maleate with the chemical formula C24H14O24Ba5·7H2O. nih.gov This method facilitates the slow and controlled reaction between barium ions and maleate ions within a gel matrix, which moderates the diffusion and nucleation processes, leading to the growth of high-quality single crystals.
In a typical experimental setup, a gel, such as silica (B1680970) hydrogel, is prepared, and one of the reactants, for instance, a solution of barium chloride, is incorporated into it. The other reactant, an aqueous solution of maleic acid, is then carefully layered on top of the gel. The reactants diffuse towards each other through the gel, and where they meet at a suitable concentration, nucleation and subsequent crystal growth of barium maleate occur. This technique allows for the isolation of specific polymorphs by carefully controlling the pH, temperature, and concentration of the reactants. The resulting transparent, plate-like crystals can be several millimeters in size. nih.gov
| Parameter | Condition | Outcome | Reference |
| Growth Method | Modified Gel Diffusion | New polymorph of barium maleate | nih.gov |
| Chemical Formula | C24H14O24Ba5·7H2O | Transparent, plate-like crystals | nih.gov |
| Crystal System | Triclinic | Dimensions up to 9x4x1 mm³ | nih.gov |
| Space Group | P-1 | - | nih.gov |
Controlled Slow Evaporation and Limited Diffusion Techniques
Controlled slow evaporation is a straightforward and widely used method for growing crystals from a solution. acadpubl.eu For barium maleate synthesis, a saturated or slightly supersaturated solution of barium maleate in a suitable solvent, typically water, is prepared. This solution is then left undisturbed in a controlled environment where the solvent evaporates slowly over time. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystallization.
Key to this method is the precise control of the evaporation rate, which can be managed by adjusting factors such as temperature, pressure, and the surface area of the solution exposed to the atmosphere. A slower evaporation rate generally promotes the growth of larger and higher-quality crystals with fewer defects. Limited diffusion techniques can be combined with slow evaporation by using a setup that restricts the movement of the solute, further controlling the nucleation and growth processes.
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is a powerful technique for producing crystalline materials from aqueous solutions under high temperature and pressure. While specific studies on the hydrothermal synthesis of barium maleate are not prevalent, the methodology has been extensively used for other barium-containing compounds like barium titanate, suggesting its applicability. researchgate.net
In a hypothetical hydrothermal synthesis of barium maleate, an aqueous mixture of a barium salt (e.g., barium chloride) and maleic acid or a soluble maleate salt would be placed in a sealed autoclave. The autoclave is then heated to a temperature above the boiling point of water, generating high pressure. Under these conditions, the solubility of the reactants increases, and the reaction to form barium maleate proceeds. Upon slow cooling, the solubility decreases, leading to the crystallization of the product. The particle size, morphology, and crystallinity of the resulting barium maleate can be tailored by controlling the reaction temperature, pressure, time, and the concentration of precursors. researchgate.net
Solid-State Reaction Pathways
Solid-state reactions offer an alternative to solution-based methods, often involving the direct reaction of solid precursors at elevated temperatures or through mechanical activation.
Mechanochemical Synthesis Strategies
Mechanochemical synthesis involves the use of mechanical energy, typically through ball milling, to induce chemical reactions and structural changes in solid reactants. mdpi.comscispace.com This technique can be applied to the synthesis of barium maleate by milling a mixture of a solid barium source, such as barium oxide or barium carbonate, with solid maleic acid.
The high-energy impacts from the milling media (balls) create localized high pressures and temperatures at the points of contact between the reactant particles. This energy input can break chemical bonds, increase the surface area of the reactants, and promote intimate mixing at the atomic level, thereby facilitating the solid-state reaction to form barium maleate. Mechanochemical synthesis is often a rapid, solvent-free, and environmentally friendly method that can lead to the formation of nanocrystalline products. mdpi.com
| Reactants | Milling Time | Product | Reference |
| BaO + TiO2 | 90 min | Barium Titanate | mdpi.com |
| BaCO3 + TiO2 | 15 min | Barium Titanate | scispace.com |
This table presents data for the mechanochemical synthesis of barium titanate as an illustrative example of the technique's efficiency.
Thermal Decomposition Routes from Precursors
Thermal decomposition is a common solid-state method where a precursor compound containing the desired elements is heated to a temperature at which it decomposes to form the target product. For the synthesis of barium maleate, a suitable precursor would be a double salt or a complex containing both barium and the maleate anion, or a precursor that yields the maleate anion upon decomposition.
For instance, a barium salt of a larger organic acid that incorporates the maleate structure could be synthesized and then thermally decomposed. The heat treatment would break down the precursor, driving off volatile byproducts and leaving behind the desired barium maleate. The temperature and atmosphere of the decomposition are critical parameters that influence the phase and purity of the final product. This method has been effectively used for the synthesis of other barium-based materials like barium titanate from metal-organic precursors. rsc.org
| Precursor | Decomposition Temperature | Product | Reference |
| Barium Titanium Citrate | - | Needle-like BaTiO3 | rsc.org |
| Barium Zirconyl Oxalate | 1100 °C | Pure BaZrO3 | uliege.be |
This table shows examples of thermal decomposition routes for other barium-containing compounds, demonstrating the versatility of this synthetic approach.
Influence of Reaction Conditions on Phase Purity and Crystallinity
The synthesis of barium maleate, with the chemical formula Ba(C₄H₂O₄), results in a metal-organic framework whose final properties, such as phase purity and crystallinity, are intrinsically linked to the conditions of the reaction environment. While comprehensive parametric studies on barium maleate are not extensively documented, the synthesis of a specific polymorph, C₂₄H₁₄O₂₄Ba₅·7H₂O, via a modified gel method provides insight into the controlling factors. nih.gov This method highlights the importance of reaction medium, pH, and temperature in obtaining high-quality, single crystals. nih.gov
The gel growth technique is a solution-based method that moderates the diffusion and reaction rates of precursors, thereby controlling nucleation and promoting the growth of larger, more perfect crystals. In the synthesis of the barium maleate polymorph, transparent, plate-like crystals were grown over several weeks in a sodium metasilicate (B1246114) gel matrix at ambient temperature. nih.gov This slow, diffusion-controlled process is crucial for achieving high crystallinity.
Key factors influencing the phase purity and crystallinity in such a synthesis include:
pH of the Medium: The pH of the gel medium is a critical parameter. It influences the gelation time and the speciation of the maleate precursor in solution. For the synthesis of the reported polymorph, a specific pH was maintained to ensure the proper formation of the gel matrix and to control the reaction kinetics between the barium ions and maleate ions. nih.gov Variations in pH could lead to the formation of different phases, amorphous precipitates, or poorly crystalline material.
Reactant Concentration: The concentrations of the barium salt (e.g., barium chloride) and maleic acid are determinant factors for the supersaturation of the solution. In the gel method, a concentration gradient is established. A high degree of supersaturation can lead to rapid, uncontrolled precipitation and the formation of many small, imperfect crystals, whereas a lower, controlled supersaturation level, as achieved in the gel method, favors the growth of fewer, larger, and more ordered single crystals.
Temperature: The synthesis was successfully conducted at ambient temperature. nih.gov Temperature affects both the solubility of the reactants and the diffusion kinetics within the gel. Performing the synthesis at room temperature helps to slow down the crystal growth process, which is beneficial for achieving higher crystallinity. Higher temperatures could accelerate diffusion and reaction rates, potentially leading to lower quality crystals or different crystalline phases.
Purity of Reagents: The presence of impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to defects and reduced phase purity. The use of high-purity reagents is essential for obtaining a well-defined crystalline product.
The resulting polymorph of barium maleate was characterized as belonging to the triclinic crystal system, which underscores the high degree of structural order achieved under these controlled conditions. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₁₄O₂₄Ba₅·7H₂O |
| Synthesis Method | Modified Gel Method |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Cell Dimensions (a, b, c) | a=7.2929 Å, b=10.5454 Å, c=14.2837 Å |
| Cell Angles (α, β, γ) | α=102.035°, β=99.158°, γ=102.917° |
| Melting Point | 368°C |
| Optical Band Gap | 3.35 eV |
Green Chemistry Approaches in Barium Maleate Synthesis
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net While specific research on the green synthesis of barium maleate is limited, the principles of green chemistry can be readily applied to its theoretical production methodologies, such as precipitation reactions.
A typical synthesis of barium maleate involves the reaction of a soluble barium salt with maleic acid or a soluble maleate salt in a solvent. Applying a green chemistry framework to this process would involve considerations at each step:
Use of Safer Solvents: One of the primary tenets of green chemistry is the use of environmentally benign solvents. mdpi.com For the synthesis of an ionic salt like barium maleate, water is an ideal green solvent due to its non-toxicity, availability, and safety. The gel growth method reported for a barium maleate polymorph utilizes an aqueous environment, aligning with this principle. nih.gov
Renewable Feedstocks: Maleic acid is traditionally derived from petrochemical sources, such as the oxidation of benzene (B151609) or n-butane. A greener approach would involve utilizing maleic acid produced from renewable bio-based feedstocks. For example, processes are being developed to produce platform chemicals like malic acid through glucose fermentation, which can then be converted to maleic acid. iastate.edu
Energy Efficiency: Synthetic methods that operate under mild conditions (ambient temperature and pressure) are preferred to reduce energy consumption. The successful synthesis of crystalline barium maleate at room temperature via the gel method demonstrates an energy-efficient route, avoiding the need for heating or high-pressure reactors. nih.gov
Atom Economy: The principle of atom economy encourages designing syntheses where the maximum proportion of reactant atoms is incorporated into the final product. A precipitation reaction, such as reacting barium chloride with sodium maleate, can have a high atom economy if the desired product, barium maleate, is the only substance that precipitates, leaving a soluble salt (sodium chloride) in the solution. BaCl₂(aq) + Na₂(C₄H₂O₄)(aq) → Ba(C₄H₂O₄)(s) + 2NaCl(aq)
Waste Prevention: The ideal synthesis produces no waste. In the precipitation reaction described above, the sodium chloride byproduct remains in the solution. A green process would seek to either find a use for this saline solution or recycle the water after removal of the salt, thus minimizing waste discharge.
The table below outlines how green chemistry principles could be applied to the synthesis of barium maleate.
| Green Chemistry Principle | Application in Barium Maleate Synthesis |
|---|---|
| Prevention | Optimize reaction conditions (stoichiometry, temperature) to maximize yield and minimize byproducts. |
| Atom Economy | Utilize addition reactions, like the salt metathesis (precipitation), which can have high atom economy. |
| Less Hazardous Chemical Syntheses | Choose less toxic precursors, for example, using barium acetate (B1210297) instead of more hazardous barium salts if feasible. |
| Safer Solvents and Auxiliaries | Use water as the reaction solvent instead of organic solvents. mdpi.com |
| Design for Energy Efficiency | Develop synthetic methods that proceed at ambient temperature and pressure, like the gel growth method. nih.gov |
| Use of Renewable Feedstocks | Source maleic acid from bio-based precursors derived from fermentation processes. iastate.edu |
Structural Elucidation and Crystallographic Analysis of Barium Maleate Phases
Single Crystal X-ray Diffraction Studies
Investigation of Hydration States and Co-crystallization with Solvent Molecules
The hydration state of barium maleate (B1232345) significantly influences its crystal structure. Research has identified several hydrated phases, where water molecules are incorporated into the crystal lattice. These water molecules can play a crucial role in stabilizing the structure through hydrogen bonding. researchgate.netnih.gov
One notable hydrated form is barium tetrakis(maleate) dihydrate , with the chemical formula [Ba₄(C₄H₂O₄)₄]·2H₂O. researchgate.net Single crystal X-ray diffraction studies of this compound revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The presence of water molecules in the crystal lattice is a form of co-crystallization, where a solvent molecule becomes part of the crystal structure. acs.org The thermal decomposition of this dihydrate occurs in three steps, indicating the different bonding environments of the water molecules and the maleate ligands. researchgate.net
Another complex hydrated polymorph of barium maleate has been identified with the chemical formula C₂₄H₁₄O₂₄Ba₅·7H₂O. researchgate.netnih.gov This compound crystallizes in a triclinic system with the space group P-1. researchgate.netnih.gov The seven water molecules per formula unit highlight the capacity of the barium maleate framework to incorporate a significant amount of water. The stability of this two-dimensional polymeric crystal structure is attributed to hydrogen bonding. researchgate.netnih.gov
The formation of these hydrates and co-crystals can be influenced by the crystallization method. nih.gov For instance, the growth of barium maleate crystals in a gelated hydrosilica matrix has been shown to produce hydrated forms. researchgate.netresearchgate.net The study of these different hydrated and co-crystal phases is essential for understanding the material's properties and for controlling its crystallization process. acs.orghumanjournals.com
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials like barium maleate. thesolubilitycompany.com It provides information on phase identification, purity, and crystal structure. thesolubilitycompany.comncl.ac.uk
PXRD is instrumental in identifying the specific crystalline phase of a barium maleate sample and assessing its purity. thesolubilitycompany.comncl.ac.uk By comparing the experimental diffraction pattern with known patterns from databases like the Crystallography Open Database (COD), one can identify the phases present in a sample. ncl.ac.uk For instance, PXRD studies have confirmed the single-phase nature of newly grown crystals of barium tetrakis(maleate) dihydrate. researchgate.netresearchgate.net
The technique is particularly useful for distinguishing between different polymorphs and hydrated forms of barium maleate. ncl.ac.uk Each crystalline form will produce a unique diffraction pattern, allowing for their unambiguous identification. researchgate.net This is crucial because different phases can exhibit different physical and chemical properties.
Once a phase has been identified, the Rietveld method can be applied to the PXRD data to refine the crystal lattice parameters. nih.govmgcub.ac.in This method involves a least-squares refinement of a calculated diffraction pattern to match the experimental one, allowing for the precise determination of the unit cell dimensions (a, b, c, α, β, γ). nih.gov
The Rietveld method has been successfully used to investigate the structural details of various materials. science.govresearchgate.net For barium maleate, this technique can provide accurate lattice parameters for its different crystalline phases, which is essential for a complete structural characterization. researchgate.netnih.gov The accuracy of the refined parameters is critical for understanding structure-property relationships. nih.gov
The following table presents the crystallographic data for two identified phases of barium maleate, obtained from single-crystal X-ray diffraction and refinable by the Rietveld method from PXRD data.
| Compound | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters |
| Barium Tetrakis(maleate) Dihydrate | [Ba₄(C₄H₂O₄)₄]·2H₂O | Monoclinic | P2₁/c | a = 9.3721(2) Å, b = 20.5880(7) Å, c = 14.0744(4) Å, β = 90.289(2)° researchgate.net |
| Barium Maleate Heptahydrate Polymorph | C₂₄H₁₄O₂₄Ba₅·7H₂O | Triclinic | P-1 | a = 7.2929(3) Å, b = 10.5454(4) Å, c = 14.2837(6) Å, α = 102.0350(10)°, β = 99.1580(10)°, γ = 102.9170(10)° researchgate.netnih.gov |
Polymorphism refers to the ability of a compound to exist in more than one crystalline form. univ-mrs.fr Barium maleate exhibits polymorphism, with different hydrated forms being identified. researchgate.netnih.gov Phase transitions between these forms, such as dehydration from a hydrate (B1144303) to an anhydrous form, can be studied using PXRD in conjunction with thermal analysis techniques. nih.govresearchgate.net
These transitions can be induced by changes in temperature or humidity. nih.gov For example, heating a hydrated barium maleate sample would lead to the loss of water molecules, resulting in a change in the crystal structure that can be monitored by observing the changes in the PXRD pattern. nih.govrsc.org Understanding these phase transitions is important for determining the stability of the different forms of barium maleate under various conditions. univ-mrs.fr
Advanced Diffraction Techniques for Microstructural Analysis
For more detailed structural information, especially for complex or small samples, advanced diffraction techniques are employed.
Synchrotron X-ray diffraction offers significant advantages over conventional laboratory X-ray sources due to its high brightness and collimation. aps.org This allows for the study of very small crystals (microcrystalline samples) and the collection of high-resolution data. researchgate.net For barium maleate, this technique could be invaluable for characterizing polymorphs that only form as microcrystals.
Furthermore, the high intensity of synchrotron radiation enables time-resolved diffraction studies. iucr2017.org This would allow for the in-situ monitoring of dynamic processes such as phase transitions between different hydrated and anhydrous forms of barium maleate as they occur. aps.org High-pressure synchrotron X-ray diffraction studies have also been conducted on barium-containing compounds to investigate pressure-induced phase transitions. aps.orgnih.gov
Advanced Spectroscopic Investigations and Electronic Structure
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a pivotal technique for analyzing the functional groups and bonding within barium maleate (B1232345). It measures the absorption of infrared radiation by the sample, which excites molecular vibrations to higher energy levels.
The FTIR spectrum of barium maleate is dominated by the vibrational modes of the maleate anion and is significantly influenced by the coordination of the carboxylate groups to the barium ion. The maleate anion (C₄H₂O₄²⁻) possesses several characteristic vibrations. The coordination of the carboxylate groups to the Ba²⁺ ion is a key feature revealed by FTIR analysis. When a carboxylate group coordinates to a metal ion, the frequencies of its asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations are altered compared to the free ion. The magnitude of the separation between these two frequencies (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode. researchgate.net
In a new polymorph of barium maleate with the chemical formula C₂₄H₁₄O₂₄Ba₅·7H₂O, FTIR spectroscopy was utilized to analyze the various functional groups present in the complex. nih.gov The analysis of the carboxylate stretching frequencies helps in determining whether the coordination is monodentate, bidentate (chelating), or bridging. researchgate.net A splitting of Δν greater than 200 cm⁻¹ typically suggests a monodentate ligand, while a separation in the range of 50-150 cm⁻¹ is indicative of a bidentate ligand. researchgate.net A splitting between 130-200 cm⁻¹ is often expected for bridging ligands. researchgate.net These shifts confirm the formation of a coordination complex between the barium cation and the maleate anion.
Table 1: Characteristic FTIR Vibrational Modes for Barium Maleate
| Wavenumber (cm⁻¹) | Assignment | Description |
|---|---|---|
| ~3400-3500 | ν(O-H) | Stretching vibration of water molecules (if hydrated). nih.gov |
| ~3000-3100 | ν(C-H) | Stretching vibration of olefinic C-H bonds in the maleate anion. |
| ~1550-1650 | νₐₛ(COO⁻) | Asymmetric stretching vibration of the coordinated carboxylate group. researchgate.net |
| ~1600 | ν(C=C) | Stretching vibration of the carbon-carbon double bond. |
| ~1400-1450 | νₛ(COO⁻) | Symmetric stretching vibration of the coordinated carboxylate group. researchgate.net |
| ~800-900 | δ(C-H) | Out-of-plane bending of olefinic C-H bonds. |
Note: The exact peak positions can vary depending on the specific crystalline form and hydration state of the compound.
Intermolecular interactions, particularly hydrogen bonding, play a crucial role in stabilizing the crystal lattice of barium maleate, especially in its hydrated forms. nih.gov The presence of water molecules, as identified in the polymorph C₂₄H₁₄O₂₄Ba₅·7H₂O, introduces the potential for extensive hydrogen bonding networks. nih.gov These interactions can occur between the coordinated water molecules and the carboxylate oxygen atoms of the maleate anions.
FTIR spectroscopy is highly sensitive to hydrogen bonding. The key indicator is the appearance of broad absorption bands in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹, which are characteristic of the O-H stretching vibrations of the water molecules involved in hydrogen bonds. mdpi.com The broadening of the peak is a direct consequence of the distribution of hydrogen bond strengths and distances within the crystal lattice. Furthermore, the formation of hydrogen bonds can cause subtle shifts in the vibrational frequencies of the groups they interact with, such as the carboxylate stretching and bending modes. mdpi.com
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to FTIR. It relies on the inelastic scattering of monochromatic light, providing information about molecular vibrations that cause a change in the polarizability of the molecule. upenn.edu
While no specific Raman spectra for barium maleate are extensively detailed in the retrieved literature, the principles of the technique allow for a prediction of its key features. According to the rule of mutual exclusion, for centrosymmetric molecules, vibrations that are Raman active are often IR inactive, and vice versa. Therefore, Raman spectroscopy can provide data on vibrational modes not easily observed in FTIR.
The Raman spectrum of barium maleate would be particularly useful for observing the symmetric vibrations of the maleate anion. The C=C symmetric stretch and the COO⁻ symmetric stretch are expected to produce strong signals in the Raman spectrum due to the significant change in polarizability during these vibrations.
Furthermore, Raman spectroscopy is exceptionally well-suited for studying low-frequency vibrations, known as lattice modes or phonon modes. researchgate.netarxiv.org These modes, typically found below 400 cm⁻¹, correspond to the collective motions of the Ba²⁺ cations and maleate anions against each other within the crystal lattice. rruff.info Analysis of these lattice modes provides direct insight into the crystal structure, packing, and the strength of the ionic interactions.
Table 2: Expected Raman Active Modes for Barium Maleate
| Wavenumber Range (cm⁻¹) | Assignment | Description |
|---|---|---|
| ~3000-3100 | ν(C-H) | Symmetric stretching of olefinic C-H bonds. |
| ~1600 | ν(C=C) | Symmetric stretching of the carbon-carbon double bond (expected to be strong). |
| ~1400 | νₛ(COO⁻) | Symmetric stretching of the carboxylate group (expected to be strong). |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic structure of a compound by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. pacificbiolabs.com
The UV-Vis absorption characteristics of barium maleate are primarily determined by the electronic transitions within the maleate anion, as the Ba²⁺ ion does not absorb light in this region. The maleate anion contains both π bonds (in the C=C and C=O groups) and non-bonding lone pair electrons (on the oxygen atoms), making it a chromophore.
The primary electronic transitions expected for the maleate anion are:
π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. wikipedia.org In the conjugated system of the maleate anion (O=C-C=C-C=O), these transitions are expected to be intense and occur at shorter wavelengths (in the UV region).
n → π* transitions: This type of transition involves promoting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms, to a π* antibonding orbital. libretexts.org These transitions are typically less intense than π → π* transitions and occur at longer wavelengths.
A study on a crystalline form of barium maleate revealed that the material is optically transparent in the visible range, with a significant absorption in the UV region. nih.gov The optical band gap for this polymorph was determined to be 3.35 eV. nih.gov This energy value corresponds to the onset of strong absorption and represents the energy required for the lowest energy electronic transition, likely a π → π* transition within the maleate ligand.
Table 3: Electronic Absorption Data for Barium Maleate
| Parameter | Value | Corresponding Wavelength | Associated Transition |
|---|
Elucidation of Electronic Band Structure
The electronic band structure of a solid material delineates the ranges of energy that electrons are permitted and forbidden to occupy. wikipedia.org These ranges, known as energy bands and band gaps, are fundamental to determining a material's optical and electrical properties. wikipedia.org In semiconductors and insulators, the band gap is the energy difference between the top of the valence band and the bottom of the conduction band. wikipedia.org
For barium maleate, investigations into its optical properties provide a direct method for determining the electronic band gap. A study on a specific polymorph of barium maleate with the chemical formula C₂₄H₁₄O₂₄Ba₅·7H₂O, grown by a modified gel method, utilized UV-Visible absorption spectroscopy to probe its optical transparency and electronic transitions. nih.gov The analysis of the absorption spectrum revealed an optical band gap of 3.35 eV. nih.gov This value indicates that barium maleate is an insulator, as a significant amount of energy is required to excite an electron from the valence band to the conduction band, thereby enabling electrical conductivity. The magnitude of the band gap is a critical parameter that governs the material's potential use in electronic and optical devices. wikipedia.orgnih.gov
| Parameter | Value | Source |
|---|---|---|
| Optical Band Gap (Eg) | 3.35 eV | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-State NMR for Local Structure and Dynamics of Organic Ligand
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment and dynamics in solid materials. For metal-organic compounds like barium maleate, ssNMR can provide detailed information about the structure of the organic ligand—in this case, the (Z)-but-2-enedioate ion—that is not accessible through diffraction methods alone.
While specific ssNMR studies on barium maleate are not extensively detailed in the available literature, the methodology can be understood from studies on analogous systems, such as other metal carboxylates. acs.org Techniques like ¹³C and ¹⁷O Magic-Angle Spinning (MAS) NMR would be particularly insightful. acs.org
¹³C Solid-State NMR: This technique can distinguish between carbon atoms in different chemical environments within the maleate ligand. For instance, the carboxylic carbons (COO⁻) would have a distinct chemical shift from the olefinic carbons (C=C). Variations in these shifts could indicate different coordination modes of the carboxylate groups to the barium ions or reveal the presence of different polymorphs. Furthermore, techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) can enhance the signal of the less abundant ¹³C nuclei and provide information on the proximity of carbon and hydrogen atoms, helping to confirm the ligand's structure. acs.org
¹⁷O Solid-State NMR: As a quadrupolar nucleus, ¹⁷O is highly sensitive to its local electronic environment. acs.org In barium maleate, ¹⁷O ssNMR could directly probe the oxygen atoms of the carboxylate groups. The measured quadrupolar coupling constants and asymmetry parameters would provide precise information on the Ba-O bonding, including bond distances and angles, and how the barium ion's coordination influences the electronic structure of the ligand. acs.orgresearchgate.net
Dynamic processes, such as molecular rotations or reorientations of the maleate ligand within the crystal lattice, can also be studied using variable-temperature ssNMR experiments. By analyzing changes in spectral lineshapes and relaxation times, it is possible to characterize the motional dynamics and their activation energies.
Other Spectroscopic Methods for Barium Maleate Characterization
Dielectric Spectroscopy for Understanding Electrical Behavior
Dielectric spectroscopy is an essential experimental method used to characterize the electrical properties of insulating or semi-insulating materials by measuring their complex permittivity as a function of frequency. researchgate.net This technique provides valuable information on charge transport mechanisms, dipolar relaxation processes, and charge storage capabilities. researchgate.net
For barium-containing compounds, such as barium titanate, dielectric spectroscopy is widely used to understand their behavior for applications in capacitors and other electronic devices. epj-conferences.orgsamaterials.com These studies typically involve measuring the dielectric constant (ε') and dielectric loss (tan δ) over a broad range of frequencies and temperatures. researchgate.netepj-conferences.org The dielectric constant represents the material's ability to store electrical energy, while the dielectric loss quantifies the energy dissipated, often as heat. samaterials.com
Although specific dielectric spectroscopy studies focused solely on barium maleate are not prominent, the principles from related materials can be applied. An investigation of barium maleate would likely reveal:
Frequency Dependence: At low frequencies, the dielectric constant may be influenced by charge carrier migration and interfacial polarization. As frequency increases, contributions from dipolar relaxation of the polar maleate ligands would become dominant.
Temperature Dependence: Changes in temperature can affect the mobility of charge carriers and the rotational freedom of molecular dipoles, leading to distinct variations in the dielectric properties. Analyzing these variations helps in understanding the fundamental electrical relaxation and conduction processes within the material's structure. researchgate.net
Such a study would be critical for evaluating the potential of barium maleate as a dielectric material in electronic components, complementing the understanding of its electronic structure obtained from band gap measurements.
Thermogravimetric and Kinetic Studies of Thermal Decomposition
Kinetic Modeling of Solid-State Decomposition Reactions
Kinetic modeling of solid-state reactions uses TGA data to determine the mathematical expressions that describe the rate at which the decomposition occurs. The goal is to calculate key kinetic parameters, namely the activation energy (Ea), the pre-exponential factor (A), and the reaction model f(α), which describes the physical mechanism of the decomposition.
Kinetic parameters are derived by applying mathematical models to TGA data, typically from experiments run at several different heating rates. There are two primary approaches: model-fitting and model-free (isoconversional) methods.
Model-fitting methods , such as the Coats-Redfern method, involve fitting different reaction models to the experimental data to find the one that best describes the reaction mechanism.
Model-free (isoconversional) methods , such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are widely used because they can determine the activation energy as a function of the extent of conversion (α) without assuming a specific reaction model. This is particularly useful for complex, multi-step reactions where the mechanism may change as the reaction progresses.
The activation energy, a crucial parameter, represents the minimum energy required to initiate the decomposition reaction. The pre-exponential factor relates to the frequency of collisions of the reacting particles.
| Kinetic Parameter | Symbol | Description | Typical Method of Determination |
| Activation Energy | Ea | The minimum energy barrier that must be overcome for the decomposition reaction to occur. | Isoconversional methods (FWO, KAS), Kissinger method. |
| Pre-exponential Factor | A (or k0) | Represents the frequency of molecular collisions with the correct orientation for a reaction to occur. | Arrhenius equation, after Ea is determined. |
| Reaction Model | f(α) | A mathematical function describing the solid-state reaction mechanism (e.g., nucleation, diffusion, reaction order). | Model-fitting methods (e.g., Coats-Redfern). |
| Order of Reaction | n | An exponent in the rate law that describes the dependence of the reaction rate on the amount of reactant. | Model-fitting methods. |
The kinetics of solid-state decomposition are significantly influenced by experimental conditions, particularly the heating rate and the sample's pre-history.
Heating Rate: A fundamental observation in thermogravimetric analysis is that an increase in the heating rate (β) causes the TGA and DTA curves to shift to higher temperatures. This occurs for two main reasons. Firstly, at higher heating rates, there is less time for the reaction to occur at any given temperature, so a higher temperature is needed to achieve the same degree of conversion. Secondly, thermal lag—the difference between the temperature of the furnace and the actual temperature of the sample—can become more pronounced at faster heating rates. Kinetic analysis methods require data from multiple heating rates to accurately calculate the activation energy.
Sample Pre-history: The term "sample pre-history" encompasses various physical characteristics of the sample before the analysis, such as particle size, crystallinity, and the presence of impurities or defects. These factors can have a profound impact on decomposition kinetics. For instance, smaller particle sizes increase the surface-area-to-volume ratio, which can accelerate reactions that initiate at the surface. A sample with a more amorphous or defect-rich crystal structure may decompose at a lower temperature than a highly crystalline, defect-free sample because the defects can act as reactive sites. Therefore, controlling and reporting the sample's pre-history is essential for the reproducibility of kinetic studies.
In-Situ Techniques for Tracking Thermal Transformations (e.g., High-Temperature XRD)
High-Temperature X-ray Diffraction (HT-XRD) is a powerful in-situ technique used to investigate crystalline phase changes in materials as they are heated. energy.gov This method allows for the real-time identification of crystalline intermediates and final products formed during thermal decomposition. By coupling HT-XRD with thermal analysis methods like TGA/DTA, a comprehensive understanding of the structural transformations correlated with specific mass loss events can be achieved. energy.gov
For metallic salts like barium maleate (B1232345), HT-XRD can be used to track the progression of the decomposition. As the temperature increases, the initial diffraction pattern of the barium maleate crystal would be monitored. Upon reaching the dehydration temperature, changes in the crystal structure due to the loss of water molecules would be observed. Further heating would lead to the disappearance of the barium maleate pattern and the emergence of new diffraction peaks corresponding to the formation of intermediate species, such as barium carbonate. Finally, at very high temperatures, the pattern of barium carbonate would be replaced by that of barium oxide.
While specific HT-XRD studies focused solely on barium(2+);(Z)-but-2-enedioate are not prominently available in the reviewed literature, the application of this technique to other barium compounds provides a clear precedent for its utility. For example, studies on the decomposition of barium valerate (B167501) and barium carbonate have successfully utilized X-ray diffraction to identify the solid-state products at various temperatures. dtu.dkresearchgate.net These studies confirm the transformation pathway from the initial barium salt to barium carbonate and finally to barium oxide.
The combination of TGA, which quantifies the mass loss at each stage, and HT-XRD, which identifies the crystalline phases present at those stages, provides a definitive picture of the thermal decomposition mechanism.
Table 2: Expected Crystalline Phases During Thermal Decomposition of Barium Maleate Monitored by HT-XRD
| Temperature Range | Expected Primary Crystalline Phase |
| Ambient | Barium (2+);(Z)-but-2-enedioate (Hydrated/Anhydrous) |
| Intermediate | Barium Carbonate (BaCO₃) |
| High | Barium Oxide (BaO) |
Note: This table represents a hypothesized decomposition pathway based on the behavior of similar barium carboxylates and carbonates, pending specific experimental verification for barium maleate via HT-XRD.
Coordination Chemistry and Ligand Design Principles of Barium Maleate
The coordination chemistry of barium(II) with the maleate (B1232345) anion, (Z)-but-2-enedioate, reveals intricate structures driven by the flexible coordination capabilities of both the large Ba²⁺ cation and the versatile dicarboxylate ligand. This interplay leads to the formation of complex polymeric architectures with varied dimensionalities.
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Bondinguctm.edu
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and bonding characteristics of barium maleate (B1232345). DFT calculations can elucidate the nature of the interactions between the barium cation and the maleate anion, as well as the intramolecular bonding within the maleate ligand itself.
Analysis of Barium-Oxygen and Maleate Intramolecular Bondinguctm.edu
DFT studies focusing on metal-oxygen bonds in various complexes, including those with barium, reveal a predominantly ionic character for the Ba-O interaction. uitm.edu.my This is attributed to the large difference in electronegativity between barium and oxygen. The analysis of the electron density distribution, often performed using techniques like Atoms in Molecules (AIM) and Electron Localization Function (ELF), can quantify this ionicity. For the Ba-O bonds in barium maleate, low electron density (ρ(r)) and positive values of its Laplacian (∇²ρ(r)) at the bond critical points would confirm the ionic nature of these interactions. uitm.edu.my
Within the (Z)-but-2-enedioate (maleate) anion, the bonding is covalent. DFT calculations can provide detailed information on bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from X-ray diffraction and infrared spectroscopy. The C=C double bond and the C-C and C-O single bonds within the maleate ligand can be analyzed to understand the electron delocalization within the carboxylate groups and across the carbon backbone.
| Bond | Expected Bond Type | Theoretical Analysis Techniques | Expected Findings from DFT |
|---|---|---|---|
| Barium-Oxygen (Ba-O) | Predominantly Ionic | AIM, ELF, Charge Analysis | Low electron density at bond critical point, positive Laplacian of electron density, significant charge transfer from Ba to O |
| Carbon-Carbon Double (C=C) | Covalent | Bond Order Analysis, Vibrational Frequency Calculation | High bond order, characteristic stretching frequency |
| Carbon-Carbon Single (C-C) | Covalent | Bond Order Analysis, Vibrational Frequency Calculation | Lower bond order than C=C, characteristic stretching frequency |
| Carbon-Oxygen (C-O) | Polar Covalent | Bond Order Analysis, Mulliken/NPA Charge Analysis | Partial charge distribution, bond order intermediate between single and double bond due to resonance |
Prediction of Spectroscopic Signatures
DFT calculations are instrumental in predicting various spectroscopic signatures of barium maleate, which can aid in its experimental characterization. Time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra, providing information about the energies of electronic transitions. nih.gov While the colorless nature of barium maleate suggests that these transitions lie in the ultraviolet region, TD-DFT can pinpoint their exact energies and intensities.
Furthermore, the vibrational frequencies calculated from the optimized geometry can be correlated with experimental infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks in the spectra can be assigned to the stretching and bending of particular bonds, such as the C=O, C-C, and C=C bonds in the maleate ligand, as well as the Ba-O vibrations. This detailed assignment allows for a more comprehensive interpretation of experimental spectroscopic data.
Molecular Dynamics Simulations for Crystal Growth and Stability
Molecular dynamics (MD) simulations offer a means to study the dynamics of crystal growth and the stability of the resulting crystal lattice of barium maleate at an atomistic level. nih.gov By simulating the movement of individual ions and molecules over time, MD can provide insights into the mechanisms of nucleation and crystal growth from a solution or melt. gatech.eduaps.org
For barium maleate, MD simulations could be used to model the process of self-assembly of barium ions and maleate anions into a crystalline structure. These simulations can help in understanding the role of solvent molecules and the formation of different crystal faces. Furthermore, by calculating the lattice energy and monitoring the structural integrity of the simulated crystal at different temperatures, the thermal stability of barium maleate can be assessed.
Computational Approaches for Predicting Polymorphismnih.gov
The existence of multiple crystalline forms, or polymorphs, is a critical aspect of solid-state chemistry. A new polymorph of barium maleate has been identified through experimental methods, highlighting the importance of understanding its polymorphic landscape. nih.gov Computational crystal structure prediction (CSP) methods are increasingly being used to predict possible polymorphs of a given compound before they are synthesized. arxiv.orgacs.org
For a metal-organic framework like barium maleate, CSP typically involves generating a large number of hypothetical crystal structures and then ranking them based on their calculated lattice energies. This process can be computationally intensive due to the flexibility of the organic linker and the various possible coordination modes of the metal ion. By employing advanced search algorithms and accurate force fields or quantum mechanical calculations, CSP can identify the most energetically favorable crystal structures, including the experimentally observed polymorphs and potentially new, yet-to-be-discovered forms.
Thermodynamic Modeling of Solid-State Reactions for Predictive Synthesisnih.gov
The synthesis of barium maleate can be achieved through solid-state reactions, and thermodynamic modeling provides a framework for predicting the feasibility and outcomes of such synthetic routes. nih.gov By calculating the Gibbs free energy of reaction for different precursor combinations, the most thermodynamically favorable reaction pathway can be identified.
For example, the solid-state reaction between barium carbonate (BaCO₃) and maleic acid (C₄H₄O₄) or maleic anhydride (B1165640) (C₄H₂O₃) to form barium maleate can be modeled. Thermodynamic data for reactants and products, which can be obtained from DFT calculations or experimental databases, are used to determine the change in Gibbs free energy (ΔG) for the reaction. A negative ΔG indicates that the reaction is spontaneous. Such modeling can also help in predicting the formation of any potential impurity phases, thereby guiding the optimization of reaction conditions to obtain a pure product. nih.gov
| Computational Method | Application to Barium Maleate | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure and bonding analysis | Nature of Ba-O and maleate intramolecular bonds, predicted spectroscopic signatures |
| Molecular Dynamics (MD) | Simulation of crystal growth and stability | Mechanisms of nucleation and crystal growth, thermal stability of the crystal lattice |
| Crystal Structure Prediction (CSP) | Identification of potential polymorphs | Energetically favorable crystal structures, guidance for experimental polymorph screening |
| Thermodynamic Modeling | Predictive synthesis via solid-state reactions | Feasibility of reaction pathways, prediction of product and impurity formation |
Applications in Materials Science and Engineering
Metal-Organic Frameworks (MOFs) Based on Barium Maleate (B1232345)
Barium maleate serves as a building block for the synthesis of Metal-Organic Frameworks (MOFs), which are highly porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net These materials are noted for their exceptionally high surface areas and tunable structures. rsc.org Research has led to the successful growth and characterization of a new polymorph of barium maleate (BM) with the chemical formula C₂₄H₁₄O₂₄Ba₅·7H₂O, identified as a two-dimensional MOF. researchgate.netnih.gov
This barium maleate MOF possesses a two-dimensional polymeric crystal structure that is stabilized by hydrogen bonding. researchgate.netnih.gov Its structural characteristics, determined through single-crystal X-ray diffraction, are detailed in the table below.
| Property | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Cell Dimensions | a = 7.2929(3) Åb = 10.5454(4) Åc = 14.2837(6) Åα = 102.0350(10)°β = 99.1580(10)°γ = 102.9170(10)° |
| Melting Point | 368°C |
| Optical Band Gap | 3.35 eV |
| Crystallographic and Physical Properties of a Barium Maleate MOF Polymorph. researchgate.netnih.gov |
The porous nature and the specific chemical environment within barium maleate-based MOFs make them candidates for several advanced applications. researchgate.netresearchgate.net
The inherent porosity of MOFs makes them prime candidates for gas adsorption and separation technologies. rsc.orgrsc.org The structure of the 2D barium-maleate polymorph has been suggested as potentially useful for typical MOF applications, including gas adsorption and storage. researchgate.net While specific data on the gas adsorption capacity of barium maleate MOFs is limited, the broader class of barium-based MOFs has shown significant promise. For instance, a highly porous barium-organic framework, BaTATB, demonstrated selective adsorption of carbon dioxide (CO₂) with a high heat of adsorption, highlighting the potential of barium-centered MOFs in carbon capture strategies. nih.gov The ability to design the pore size and functionalize the internal surfaces of MOFs allows for the selective capture of specific gas molecules, which is crucial for applications like CO₂ sequestration from industrial emissions. nih.govrsc.orgmdpi.com
Metal-Organic Frameworks are increasingly recognized for their potential as catalysts. researchgate.net Their high surface area provides an abundance of active sites, and the well-defined pore structure can introduce size and shape selectivity for reactants and products. researchgate.net Although specific catalytic studies on barium maleate MOFs are not extensively reported, other barium-based MOFs have proven to be effective catalysts. The nitrogen-rich BaTATB framework, for example, acts as a recyclable, co-catalyst-free catalyst for the cycloaddition of CO₂ to epoxides, yielding valuable cyclic carbonates and oxazolidinones. nih.gov This demonstrates the potential for the Lewis acidic barium sites within a MOF structure to facilitate important organic transformations. Furthermore, other barium compounds have been employed in catalysis, such as barium hydride activating nickel for ammonia (B1221849) synthesis and barium hexaaluminate in the catalytic combustion of methane, suggesting that barium centers within a maleate-based framework could be engineered for catalytic activity. rsc.org
Optoelectronic materials interact with light and electricity, forming the basis for devices like LEDs, solar cells, and optical sensors. ossila.com Research into a polymorph of barium maleate revealed an optical band gap of 3.35 eV, a property that suggests its potential for use in optoelectronic applications. researchgate.netnih.gov The combination of inorganic barium centers and organic maleate linkers in a hybrid framework can lead to unique electronic and optical properties. fsu.edu While the development of barium maleate for optoelectronics is still in early stages, other barium compounds are actively being explored as precursors for emerging optoelectronic materials, indicating a promising research direction. rsc.org
The tunable porosity and functionalizable surfaces of MOFs make them excellent platforms for developing chemical sensors. researchgate.net These materials can be designed to selectively adsorb specific molecules, leading to a detectable change in their physical or chemical properties. While direct application of barium maleate MOFs in sensors has not been detailed, the broader family of MOFs is utilized for detecting substances like arsenic in water. researchgate.net Furthermore, other barium-containing materials are central to various sensing technologies. For example, barium strontium titanate thin films are used for multifunctional sensors, and novel sensors have been developed for the specific detection of barium ions (Ba²⁺). nih.govmdpi.com A specialized application known as "barium tagging" is being developed to detect single barium ions for rare event searches in particle physics, showcasing the diverse potential of barium-based materials in advanced detection mechanisms. digitellinc.com
Hybrid Inorganic-Organic Materials
Barium maleate is fundamentally a hybrid inorganic-organic material, combining an inorganic barium cation with an organic maleate anion. This class of materials is of significant interest because it allows for the integration of properties from both the organic and inorganic realms into a single compound, often resulting in novel functionalities. rsc.org The synthesis of such materials, including two distinct barium-based inorganic-organic hybrids, has been demonstrated through solvothermal methods. nih.gov
A common strategy in materials science to enhance or modify the properties of polymers is to incorporate inorganic or hybrid fillers, creating composite materials. While there is no specific research detailing the incorporation of barium maleate into polymer matrices, the principle is well-established with other barium compounds, most notably barium titanate (BaTiO₃).
Nanocomposites have been developed by embedding barium titanate nanoparticles into various thermosetting polymer matrices, including unsaturated polyesters, novolac resins, and epoxy resins. mdpi.com The primary goal of creating these composites is to leverage the high dielectric constant of barium titanate for applications in energy storage, such as capacitors. researchgate.netexpresspolymlett.comosti.gov The polymer matrix provides flexibility, low density, and facile processability, while the ceramic filler imparts its desirable electrical properties. expresspolymlett.com
By analogy, incorporating barium(2+);(Z)-but-2-enedioate into polymer matrices could yield new composite materials with specific properties. The performance of such a composite would depend on the intrinsic properties of the barium maleate filler, the chosen polymer, and the interaction at the interface between the two components. Potential modifications could be expected in the thermal, mechanical, and electrical properties of the resulting material. researchgate.net
| Composite System Example | Polymer Matrix | Filler | Primary Targeted Property | Reference |
| BaTiO₃/Polyester | Unsaturated Polyester | Barium Titanate | Dielectric / Energy Storage | researchgate.netexpresspolymlett.com |
| BaTiO₃/Novolac | Novolac Resin | Barium Titanate | Dielectric / Energy Storage | mdpi.com |
| BaTiO₃/Epoxy | Epoxy Resin | Barium Titanate | Dielectric / Energy Storage | mdpi.com |
| Examples of Barium-Compound-Based Polymer Composites. |
Applications as Scale Inhibitors in Industrial Processes
The formation of mineral scale, particularly barium sulfate (B86663) (BaSO₄), is a persistent issue in various industrial settings, such as oil and gas production, water treatment, and chemical processing. basf.com The precipitation of these inorganic salts can lead to the blockage of pipelines, reduced efficiency of equipment, and significant operational downtime. basf.com Barium maleate is investigated for its potential as a scale inhibitor to mitigate these challenges.
Scale inhibitors function by interfering with the precipitation process of scaling minerals. colab.ws They can delay or prevent scale formation in several ways: by adsorbing onto the crystal surface, thereby blocking growth sites; by altering the crystal morphology to produce less adherent and more easily dispersible particles; or by sequestering the cations (in this case, barium ions, Ba²⁺) to prevent them from reacting with anions (sulfate ions, SO₄²⁻). mdpi.com
The effectiveness of a scale inhibitor is typically evaluated by its ability to maintain the concentration of scaling ions in solution over time, a measure known as inhibition efficiency (IE). colab.ws Research on polymeric scale inhibitors for barium sulfate has demonstrated high efficiency, with some achieving up to 89.1% scale inhibition at a concentration of 160 mg/L under specific pH and temperature conditions. mdpi.com While direct data for barium maleate is limited, its mechanism would be analogous, with the maleate anion potentially interfering with the crystallization of barium sulfate. The performance of such inhibitors is influenced by factors like temperature, pH, and the concentration of interfering ions. mdpi.com
Table 1: Common Oilfield Scales and Their Characteristics
| Scale Type | Chemical Formula | Key Characteristics |
|---|---|---|
| Barium Sulfate | BaSO₄ | Extremely insoluble and chemically difficult to remove. Often associated with Naturally Occurring Radioactive Material (NORM). |
| Calcium Carbonate | CaCO₃ | Solubility is highly dependent on pH and decreases with increasing temperature. |
| Strontium Sulfate | SrSO₄ | Often incorporates into barium sulfate crystals. |
| Calcium Sulfate | CaSO₄ | A significant problem in specific geographical areas. |
Advanced Functional Materials
While specific research on barium maleate in advanced functional materials is not widely published, its properties can be inferred by analogy to barium acetate (B1210297) (Ba(C₂H₃O₂)₂), a compound with similar chemical characteristics. Barium acetate serves as a versatile precursor and additive in various material science applications. noahchemicals.compatsnap.com
Role in Ceramics and Glass Manufacturing (by analogy to barium acetate)
In the manufacturing of ceramics and glass, barium compounds are crucial for imparting desirable properties. Barium acetate is utilized as a precursor for barium oxide (BaO) or barium carbonate (BaCO₃), which act as fluxing agents. patsnap.combis.gov.in These compounds lower the melting point of the raw materials, facilitating the manufacturing process. The addition of barium enhances the refractive index, clarity, and brilliance of glass products. patsnap.com In ceramics, it improves the quality and durability of glazes, giving them a polished finish. noahchemicals.com The particle size and purity of the barium precursor are critical to ensure a uniform and high-quality final product without defects like discoloration or bubbles. bis.gov.in By analogy, barium maleate could potentially be used in a similar capacity, decomposing upon heating to provide a source of barium oxide for these applications.
Potential in Energy Storage Systems (e.g., Battery Technology, by analogy to barium acetate)
The field of energy storage is actively researching new materials to improve battery life, efficiency, and energy density. noahchemicals.comwalisongo.ac.id Barium-containing materials, such as barium titanate (BaTiO₃), are key components in dielectric capacitors and other electronic devices due to their ferroelectric properties. patsnap.combiofuranchem.com Barium acetate is often used as a precursor in the synthesis of these advanced ceramic materials. patsnap.commdpi.com For example, barium titanate/epoxy resin composite nanodielectrics have been studied for their ability to store and harvest energy. researchgate.net Research is exploring how barium compounds can enhance the performance of energy storage systems. noahchemicals.com Acetate itself has been identified as a key energy carrier in microbial rechargeable batteries. walisongo.ac.id By analogy, barium maleate could serve as a precursor for creating barium-based functional materials for next-generation batteries and other energy storage devices.
Future Research Directions and Advanced Methodologies
Exploration of Novel Synthetic Routes and Nanostructured Barium Maleate (B1232345)
The development of advanced materials is often predicated on the discovery of novel synthetic pathways that allow for precise control over particle size, morphology, and dimensionality. For barium maleate, moving beyond conventional precipitation methods is crucial for creating materials with enhanced properties. Future research should focus on methods that enable the synthesis of nanostructured forms, such as nanoparticles, nanosheets, and thin films, which can exhibit unique characteristics compared to their bulk counterparts.
A modified gel method has already been shown to produce a new polymorph of barium maleate, indicating that the system is sensitive to synthetic conditions and ripe for exploration. researchgate.net Potential innovative synthetic routes could include:
Solvothermal/Hydrothermal Synthesis: These methods, widely used for other MOFs, involve carrying out the synthesis in a sealed vessel at elevated temperatures and pressures. researching.cn This approach can promote the formation of highly crystalline, thermodynamically stable phases that may not be accessible at ambient conditions. By systematically varying parameters such as solvent, temperature, and reaction time, researchers can target specific crystal structures and morphologies.
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours or days to minutes, accelerating the discovery of new phases and optimizing reaction conditions. The rapid, uniform heating provided by microwaves can lead to the formation of smaller, more uniform nanoparticles.
Electrochemical Synthesis: Anodic sparks and other electrochemical phenomena can be harnessed to produce nanoparticles of barium-containing compounds at room temperature, offering an energy-efficient alternative to traditional heating methods. researchgate.net
Mechanochemical Synthesis: Ball-milling and other solvent-free mechanochemical methods offer a green chemistry approach to synthesis. This technique can produce novel phases and nanostructures by inducing solid-state transformations through mechanical force.
Biomolecule-Assisted Routes: Utilizing peptides or other biomolecules as templates or capping agents can facilitate low-temperature, bio-inspired routes to nanocrystal growth, offering precise control over particle size and morphology. nih.gov
The successful synthesis of nanostructured barium maleate would open avenues for applications in areas where high surface area and quantum confinement effects are advantageous.
Table 1: Potential Novel Synthetic Routes for Nanostructured Barium Maleate
| Method | Potential Advantages | Key Parameters to Control |
|---|---|---|
| Solvothermal/Hydrothermal | High crystallinity, access to unique phases | Temperature, pressure, solvent, precursor concentration |
| Microwave-Assisted | Rapid synthesis, uniform nanoparticles | Power, temperature, ramp time, solvent |
| Electrochemical | Energy-efficient, room temperature synthesis | Electrolyte, voltage, current density, electrode material |
| Mechanochemical | Solvent-free (green), access to novel phases | Milling frequency, time, ball-to-powder ratio |
In-Situ Characterization Techniques for Reaction Monitoring
Understanding the nucleation and growth mechanisms of barium maleate is fundamental to achieving controlled synthesis. In-situ characterization techniques, which monitor the reaction as it happens, provide invaluable real-time data on the formation of crystalline materials. Applying these techniques to barium maleate synthesis would allow researchers to observe intermediate phases, determine crystallization kinetics, and understand the influence of various parameters on the final product.
Future studies should employ a suite of in-situ tools to probe the crystallization process:
In-Situ X-ray Diffraction (XRD) and Scattering (SAXS/WAXS): Using a synchrotron or a laboratory-based X-ray source, researchers can monitor the evolution of crystalline phases and nanoparticle formation directly within the reaction vessel. This provides critical information on reaction pathways and kinetics.
In-Situ Spectroscopy (Raman, FTIR): Vibrational spectroscopy can track changes in the coordination environment of the maleate linker and the hydration state of the barium ion during the reaction, offering molecular-level insights into the self-assembly process.
In-Situ Imaging (SEM, TEM with liquid cell): Direct visualization of crystal growth, morphology evolution, and aggregation can be achieved using electron microscopy equipped with specialized liquid cells, providing a dynamic picture of the material's formation.
By combining these techniques, a comprehensive understanding of the barium maleate formation mechanism can be developed, enabling a more rational and predictable approach to synthesis.
High-Pressure Crystallography and Phase Transitions
The application of high pressure is a powerful tool for probing the structural stability of materials and inducing novel phase transitions. researchgate.net High-pressure crystallography studies on barium maleate could reveal its mechanical properties, such as its bulk modulus, and uncover new, denser polymorphs with potentially different electronic or optical properties. grafiati.com While research has been conducted on other barium compounds under pressure, such as barium hydride and various alloys, the behavior of barium maleate under these conditions remains unexplored. nih.govresearchgate.netosti.gov
Future investigations in this area would involve:
Diamond Anvil Cell (DAC) Experiments: Compressing single crystals or powdered samples of barium maleate in a DAC allows for the application of pressures in the gigapascal (GPa) range.
Synchrotron X-ray Diffraction: Coupling the DAC with a high-brilliance synchrotron X-ray source is necessary to collect diffraction data from the microscopic sample under pressure. nih.gov This allows for the precise determination of the crystal structure as a function of pressure.
Spectroscopic Analysis: Incorporating Raman or IR spectroscopy into high-pressure experiments can provide complementary information on changes in bonding and local coordination environments during pressure-induced phase transitions.
Such studies could reveal phenomena like pressure-induced amorphization or crystal-to-crystal transitions, providing fundamental insights into the material's compressibility and structural flexibility. researchgate.net Comparing the behavior of barium maleate to other alkaline earth maleates could also elucidate the role of the metal cation in determining the material's response to pressure.
Design and Synthesis of Multi-Metallic Barium Maleate Systems
Introducing a second or even third metal ion into the barium maleate framework could lead to the creation of multi-metallic or heterobimetallic systems with synergistic or entirely new functionalities. The different coordination preferences, ionic radii, and electronic properties of various metal ions could be leveraged to tune the structure and properties of the resulting material. While heterobimetallic barium complexes with other ligands like oxalates have been synthesized, applying this concept to the maleate system is a promising future direction. researchgate.netscirp.org
Strategies for creating multi-metallic barium maleate systems include:
One-Pot Synthesis: Introducing a mixture of barium salts and other metal salts during the initial synthesis. This could lead to the formation of mixed-metal nodes or frameworks where different metal ions occupy distinct crystallographic sites. Examples from other systems include the synthesis of barium-cobalt complexes. figshare.combath.ac.uk
Post-Synthetic Modification: Impregnating a pre-synthesized barium maleate framework with salts of other metals. researchgate.net This could lead to the incorporation of new metal ions within the pores or through ion exchange, potentially enhancing catalytic activity or sensing capabilities.
The successful synthesis of multi-metallic barium maleate frameworks could result in materials with enhanced gas adsorption, catalytic, or luminescent properties, depending on the nature of the incorporated secondary metal.
Tailoring Porosity and Surface Area in Barium Maleate Frameworks for Enhanced Functionality
One of the defining features of MOFs is their permanent porosity. While simple barium maleate structures may not be highly porous, future research could focus on designing and synthesizing frameworks with tailored porosity and high surface areas. This is a key step in developing functional materials for applications such as gas storage, separation, and catalysis. nih.gov
Recent work on other barium-based ionic polymers has shown that materials with permanent porosity and polarized channels can be created, exhibiting high selectivity for CO₂ separation. chinesechemsoc.org This demonstrates the potential for barium-containing frameworks in gas adsorption applications. Methodologies to achieve this in barium maleate systems could involve:
Linker Elongation and Functionalization: Replacing the simple maleate linker with longer, more rigid, or functionalized organic linkers. This is a common strategy in MOF chemistry to create larger pores and introduce specific chemical functionalities to the pore walls.
Use of Pillaring Ligands: Introducing secondary ligands that bridge between 2D layers of barium maleate to create a 3D framework with accessible voids.
Control of Interpenetration: Developing synthetic conditions that prevent the intergrowth of multiple independent frameworks within one another, a phenomenon that can reduce porosity.
By creating porous barium maleate analogues, it may be possible to develop materials for the selective adsorption of gases or for the removal of contaminants, such as barium ions themselves, from aqueous solutions. rsc.orgrsc.orgresearchgate.net
Theoretical-Experimental Feedback Loops for Rational Material Design
A modern approach to materials discovery involves a synergistic feedback loop between theoretical modeling and experimental synthesis. Applying this strategy to barium maleate would enable the rational design of new structures with targeted properties, moving beyond trial-and-error discovery. Computational modeling, particularly using Density Functional Theory (DFT), can predict the structural, electronic, and mechanical properties of hypothetical materials before they are synthesized in the lab. nih.govarxiv.org
This integrated approach would involve:
Computational Prediction: Using DFT and other computational methods to predict the crystal structures of new barium maleate polymorphs or multi-metallic analogues. researchgate.net These calculations can also predict properties like band gap, bulk modulus, and gas adsorption enthalpies.
Targeted Synthesis: Using the theoretical predictions to guide experimental efforts, focusing on the synthetic conditions most likely to produce the desired phase.
Experimental Characterization: Synthesizing the targeted material and thoroughly characterizing its structure and properties using techniques like XRD, spectroscopy, and physical property measurements.
Feedback and Refinement: Comparing the experimental results with the theoretical predictions. Any discrepancies can be used to refine the computational models, leading to more accurate predictions in the next cycle.
This iterative process of prediction, synthesis, and characterization accelerates the discovery of new functional materials by providing a roadmap for experimental work and a deeper understanding of the underlying structure-property relationships in the barium maleate system.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for barium(2+);(Z)-but-2-enedioate?
- Answer : Synthesis typically involves reacting barium carbonate (BaCO₃) or barium sulfide (BaS) with (Z)-but-2-enedioic acid under controlled pH and temperature. Stoichiometric ratios must be optimized to avoid byproducts like barium hydroxide. Post-synthesis purification via recrystallization in aqueous or ethanol-water mixtures is critical. Characterization via elemental analysis and IR spectroscopy confirms carboxylate bonding (stretches at ~1600 cm⁻¹) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- IR Spectroscopy : Identifies carboxylate symmetric/asymmetric stretching modes.
- X-ray Diffraction (XRD) : Resolves crystal structure and confirms the Z-configuration of the ligand.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and dehydration steps.
Cross-validation with NMR (if solubility permits) and elemental analysis ensures compositional accuracy .
Q. How can researchers ensure purity during synthesis?
- Answer : Common impurities include unreacted barium salts or ligand isomers. Techniques:
- Recrystallization : Use ethanol-water mixtures to isolate pure crystals.
- Chromatography : HPLC with a polar stationary phase detects ligand isomerization.
- Elemental Analysis : Verify Ba²⁺:ligand ratio (target 1:1 stoichiometry) .
Q. What are the key challenges in crystallizing this compound?
- Answer : Slow evaporation from aqueous solutions often yields twinned crystals. Strategies:
- Use seed crystals to control nucleation.
- Optimize solvent polarity (e.g., water-acetone mixtures).
- Monitor pH to prevent ligand protonation .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic discrepancies in this compound structures?
- Answer : SHELXL refines atomic positions by adjusting:
- Hydrogen Placement : Geometrical restraints for H atoms bonded to carboxylate groups.
- Thermal Parameters : Isotropic refinement for heavy atoms (Ba²⁺) vs. anisotropic for lighter atoms.
- Twinning Detection : Use TWIN/BASF commands to model twinned domains. Validate with R-factor convergence (<5%) .
Q. What experimental strategies address contradictions in thermal decomposition data from TGA?
- Answer : Discrepancies arise from heating rate variations or atmospheric moisture. Solutions:
- Controlled Atmosphere TGA : Use inert gas (N₂) to suppress oxidation.
- DSC Cross-Validation : Correlate weight loss with endothermic peaks.
- Statistical Reproducibility : Repeat trials (n ≥ 3) to identify outliers .
Q. How to design experiments for probing ligand isomerization in solution?
- Answer :
- Variable-Temperature NMR : Track chemical shift changes in D₂O to detect (Z)→(E) isomerization.
- UV-Vis Kinetics : Monitor absorbance at 240 nm (π→π* transition) under varying pH.
- DFT Calculations : Compare experimental spectra with simulated (Z) and (E) conformers .
Q. What methodologies enhance reproducibility in multi-lab synthesis studies?
- Answer :
- Standardized Protocols : Document exact stoichiometry, solvent ratios, and stirring times.
- Round-Robin Testing : Share samples across labs for XRD/spectroscopic benchmarking.
- Open Data Repositories : Publish raw crystallographic data (CIF files) for peer validation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
